2-[(5-Acetylthiophen-3-yl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile
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Overview
Description
2-[(5-Acetylthiophen-3-yl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile is a complex organic compound that features a combination of thiophene and pyridine rings
Preparation Methods
The synthesis of 2-[(5-Acetylthiophen-3-yl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Coupling Reactions: The thiophene rings can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
2-[(5-Acetylthiophen-3-yl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-[(5-Acetylthiophen-3-yl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The pathways involved often include binding to active sites on proteins, altering their function and leading to downstream biological effects .
Comparison with Similar Compounds
Similar compounds include other thiophene and pyridine derivatives, such as:
2-Acetylthiophene: Used as a precursor in the synthesis of thiophene-2-carboxylic acid and thiophene-2-acetic acid.
Thiophene-2-boronic acid: Utilized in Suzuki-Miyaura coupling reactions to form various biaryl compounds.
Thieno[2,3-b]pyridines: Known for their biological activity and used in medicinal chemistry.
The uniqueness of 2-[(5-Acetylthiophen-3-yl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile lies in its combined structural features, which provide a versatile platform for the development of new materials and bioactive molecules.
Properties
IUPAC Name |
2-[(5-acetylthiophen-3-yl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS3/c1-11(20)16-7-12(9-22-16)10-23-17-13(8-18)4-5-14(19-17)15-3-2-6-21-15/h2-7,9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVNFMQDDIXEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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